5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95%
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Overview
Description
5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine (5-F3TFP-2HOP) is a small molecule that has been studied for its potential use in a variety of scientific research applications. This molecule has a number of unique characteristics that make it attractive for use in laboratory experiments and research.
Scientific Research Applications
5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% has been studied for its potential use in a variety of scientific research applications. It has been used as a chemical tool for the study of the inhibition of enzymes, such as the enzyme tyrosine kinase. It has also been used to study the inhibition of other proteins, such as the protein kinase A. Additionally, 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% has been used to study the effects of drug interactions with various other molecules.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the molecule binds to certain proteins, such as tyrosine kinase and protein kinase A, and inhibits their activity. This inhibition of activity can lead to a variety of different effects, depending on the protein that is being inhibited.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% are not well understood. However, it is believed that the molecule can affect a variety of different processes in the body, such as the regulation of cell growth and differentiation. Additionally, it has been suggested that the molecule may have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in a variety of different environments. Additionally, it is relatively non-toxic, making it safe for use in experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, making it difficult to use in certain types of experiments. Additionally, its effects on biochemical and physiological processes are not fully understood, making it difficult to predict its effects in experiments.
Future Directions
There are a number of potential future directions for 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95%. These include further studies into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into its potential use as an inhibitor of various proteins and enzymes could be beneficial. Additionally, further studies into its potential anti-inflammatory and anti-cancer properties could be beneficial. Finally, further research into its potential use as a drug interaction could be beneficial.
Synthesis Methods
5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% is synthesized using a multi-step chemical synthesis process. The first step involves the oxidation of 4-fluoro-3-trifluoromethylphenol with aqueous hydrogen peroxide to form 4-fluoro-3-trifluoromethylphenylhydroperoxide. The hydroperoxide is then treated with sodium hydroxide to form 4-fluoro-3-trifluoromethylphenylhydroxylamine. This hydroxylamine is then reacted with 2-chloropyridine to form 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95%.
Properties
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-10-3-1-7(5-9(10)12(14,15)16)8-2-4-11(18)17-6-8/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAPSVBXWZPUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)C=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683159 |
Source
|
Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261940-14-0 |
Source
|
Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.